2-[4-(3-chlorobenzyl)-1-piperazinyl]ethanol
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Overview
Description
The compound “2-[4-(3-chlorobenzyl)-1-piperazinyl]ethanol” is an organic compound containing a piperazine ring, a benzyl group, and an ethanol group . Piperazine is a six-membered ring containing two nitrogen atoms, and is a common moiety in pharmaceutical drugs. The benzyl group is a common substituent in organic chemistry, consisting of a phenyl group attached to a CH2 group. The ethanol group consists of a two-carbon chain with a hydroxyl (OH) group attached.
Molecular Structure Analysis
The molecular structure of this compound would consist of a piperazine ring substituted at one nitrogen with a 3-chlorobenzyl group and at the other nitrogen with an ethanol group .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the conditions and reagents used. Piperazine rings can participate in various reactions, especially those involving substitution at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the chlorobenzyl group and the ethanol group would influence properties such as polarity, solubility, boiling point, and melting point .Scientific Research Applications
- Applications :
Pharmaceutical Research and Drug Development
Agrochemicals and Pesticides
Mechanism of Action
Target of Action
It’s known that piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity . Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
Piperazine derivatives, which this compound is a part of, are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that the compound might interact with its targets, causing changes in their normal functioning.
Biochemical Pathways
Given the wide range of biological activities associated with piperazine derivatives , it’s likely that this compound may affect multiple pathways, leading to downstream effects.
Result of Action
Given the wide range of biological activities associated with piperazine derivatives , it’s likely that this compound may have multiple effects at the molecular and cellular levels.
Future Directions
properties
IUPAC Name |
2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c14-13-3-1-2-12(10-13)11-16-6-4-15(5-7-16)8-9-17/h1-3,10,17H,4-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWXJPZWLWCKRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701248480 |
Source
|
Record name | 4-[(3-Chlorophenyl)methyl]-1-piperazineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701248480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
415714-09-9 |
Source
|
Record name | 4-[(3-Chlorophenyl)methyl]-1-piperazineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=415714-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(3-Chlorophenyl)methyl]-1-piperazineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701248480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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